Rosmanol
Overview
Description
Rosmanol is a chemical compound and a type of abietane diterpenoid . It has a molecular mass of 346.178±0 dalton and a chemical formula of C₂₀H₂₆O₅ .
Synthesis Analysis
Rosmanol is found in the rosemary plant (Rosmarinus officinalis L.) . Different extraction methods can yield different groups of polyphenols, including rosmanol . Soxhlet extraction has been found to be the most efficient method .Chemical Reactions Analysis
Rosmanol, along with other compounds like carnosic acid, can be separated within a short time during analysis . The chemistry of rosmanol contributes to its interaction with biological environments .Scientific Research Applications
Anti-Inflammatory and Antioxidant Properties
Rosmanol, a natural polyphenol found in rosemary (Rosmarinus officinalis L.), exhibits significant anti-inflammatory and antioxidant properties. A study by Lai et al. (2009) revealed that rosmanol inhibits the expression of inducible NO synthase (iNOS) and COX-2 in cells stimulated by lipopolysaccharide (LPS). This inhibition is achieved through the downregulation of several signaling pathways, including MAPK, NF-kappaB, STAT3, and C/EBP, highlighting its potential as an anti-inflammatory agent.
Potential in Cancer Treatment
Rosmanol has been studied for its effects on cancer cells, particularly breast cancer. Jiang et al. (2021) found that rosmanol inhibits the proliferation of breast cancer cells (MCF-7 and MDA-MB 231) while not significantly affecting normal human breast cells (MCF-10A). It promotes apoptosis through mitochondrial pathways and reactive oxygen species (ROS) production, and it also regulates PI3K/AKT and STAT3/JAK2 signaling pathways, suggesting a potential role in cancer treatment (Jiang et al., 2021).
Role in Neurological Health
A study by Abdelhalim et al. (2015) investigated the effects of rosmanol on the central nervous system. They found that rosmanol exhibits antinociceptive, antidepressant, and anxiolytic activities in mouse models. These effects are attributed to its modulation of GABAA receptors, suggesting its potential use in treating neurological disorders (Abdelhalim et al., 2015).
Applications in Rheumatoid Arthritis Treatment
Li et al. (2021) reported that rosmanol, in combination with carnosol, alleviates symptoms of rheumatoid arthritis (RA) in mice. This effect is achieved through the inhibition of the TLR4/NF-κB/MAPK pathway, indicating its potential as a natural treatment for RA (Li et al., 2021).
Antimicrobial Properties
A study conducted by Gu Kun (2006) explored the bacteriostatic properties of rosmanol. The research demonstrated that rosmanol, along with another compound carnosol, isolated from rosemary, exhibited significant bacteriostatic activity against various bacterial strains including Staphylococcus aureus and Escherichia coli when the concentration was higher than 0.01 g/ml. This finding underscores the potential use of rosmanol in developing antimicrobial agents (Gu Kun, 2006).
Safety And Hazards
properties
IUPAC Name |
(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZOMIGFDQMNC-FORWCCJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553423 | |
Record name | Rosmanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rosmanol | |
CAS RN |
80225-53-2 | |
Record name | Rosmanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosmanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROSMANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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